5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID
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Overview
Description
This compound has a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 5-hydroxy-2-aminobenzoic acid with 4-methoxyphenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 5-oxo-2-[2-(4-methoxyphenoxy)acetamido]benzoic acid.
Reduction: Formation of 5-hydroxy-2-[2-(4-methoxyphenoxy)ethylamino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used in chemical modification and adsorption studies for the removal of heavy metals from aqueous solutions.
Biology: Research into the biosynthesis of natural products related to benzoic acid derivatives.
Medicine: Studies on antioxidant activity and potential pharmaceutical applications.
Industry: Applications in materials science, including the development of liquid crystalline and fire retardant molecules.
Mechanism of Action
The mechanism by which 5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID exerts its effects involves its interaction with various molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-HYDROXY-2-[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID
- 5-HYDROXY-2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID
- 5-HYDROXY-2-[2-(4-ETHOXYPHENOXY)ACETAMIDO]BENZOIC ACID
Uniqueness
5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural features, such as the presence of the 4-methoxyphenoxy group, which may confer distinct biochemical and physiological properties compared to similar compounds. This uniqueness makes it a valuable tool for specific research applications.
Properties
IUPAC Name |
5-hydroxy-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-7-2-10(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNHVCOQAARDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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